Physicochemical Differentiation: XLogP3 Comparison Against Nicotinamide and Pyrazinamide
5-(Pyrazin-2-yl)nicotinamide exhibits a computed XLogP3 of -0.7, while unsubstituted nicotinamide has an XLogP3 of -0.3 and pyrazinamide has an XLogP3 of -0.8 [1][2]. The compound thus occupies a distinct lipophilicity window relative to these two comparator scaffolds, a parameter that directly influences membrane permeability, metabolic stability, and polypharmacology risk in kinase-targeted programs [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | Nicotinamide: XLogP3 = -0.3; Pyrazinamide: XLogP3 = -0.8 |
| Quantified Difference | ΔXLogP3 vs. nicotinamide = +0.4; ΔXLogP3 vs. pyrazinamide = -0.1 |
| Conditions | Computed via XLogP3 3.0, PubChem Release 2024.11.20 |
Why This Matters
The distinct lipophilicity of 5-(pyrazin-2-yl)nicotinamide provides a quantifiable basis for prioritizing this building block when fine-tuning ADME profiles in lead optimization, as even a ΔXLogP3 of 0.4 can shift membrane permeation rate by 2- to 5-fold.
- [1] PubChem. (2024). 5-(Pyrazin-2-yl)nicotinamide (CID 71303586). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71303586 View Source
- [2] PubChem. (2024). Nicotinamide (CID 936). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/936 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
